Topotecan

概要

説明

Synthesis Analysis

The synthesis of topotecan hydrochloride from camptothecin involves improved hydrogenation oxidation and the Mannich reaction. This process has been optimized to enhance the yield and purity of topotecan, making it available for further studies and clinical applications (W. Pu, 2004). Another study presented a new procedure for the rapid synthesis of topotecan hydrochloride under ultrasound irradiation, achieving an average yield of up to 95.54%, showcasing an innovative approach to its production (Liu Qing-yong, 2007).

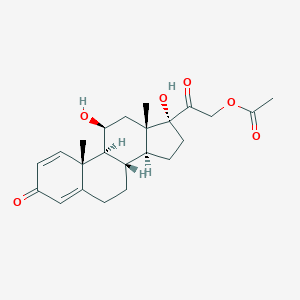

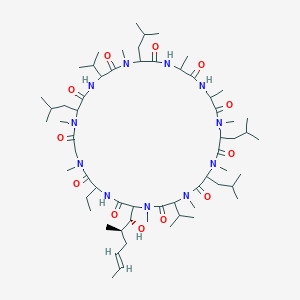

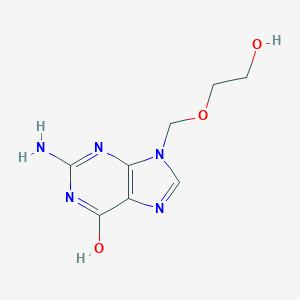

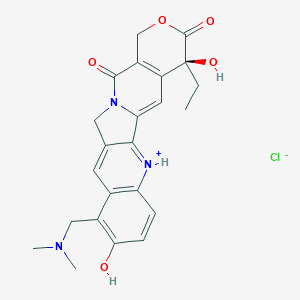

Molecular Structure Analysis

Topotecan exhibits variable hydration states in its crystalline solid form, which poses challenges for its development and requires stringent analytical methods for characterization. It contains 3 moles of water integral to the crystalline structure, with additional water depending on relative humidity. Solid-state nuclear magnetic resonance (NMR) studies suggest that the loosely bound water is hydrogen-bonding to specific portions of the topotecan molecule, indicating its complex structural behavior in different hydration states (F. Vogt et al., 2006).

Chemical Reactions and Properties

Topotecan's interaction with DNA has been a focus of many studies, highlighting its mechanism of action as a topoisomerase I inhibitor. Electrochemical investigations have demonstrated how topotecan interacts with DNA, which is critical for its anticancer activity. These studies provide insights into the molecular interactions that underpin its efficacy and the potential for developing biosensors for its detection (G. Congur et al., 2015).

Physical Properties Analysis

The physical properties of topotecan, including its solubility and stability, are influenced by its molecular structure and the presence of variable hydration states. These properties are crucial for the formulation and delivery of topotecan in clinical settings. Understanding the hydration states and how they affect the physical properties of topotecan is essential for developing effective pharmaceutical formulations (F. Vogt et al., 2006).

Chemical Properties Analysis

The chemical behavior of topotecan is complex, involving equilibrium between its lactone and carboxylate forms, which are influenced by pH and the presence of biomolecules such as DNA. Studies on its interaction with DNA, using various electrochemical and spectroscopic techniques, have shed light on its chemical properties and the dynamics of its interaction with biological targets (G. Congur et al., 2015); (M. D. di Nunzio et al., 2012).

科学的研究の応用

1. Nanoplatform for the Delivery of Topotecan in Cancer Therapy

- Summary of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .

- Methods of Application : Nanotechnology has been implemented in healthcare more and more over the past few decades, particularly in applications for more efficacious and safer targeted delivery, detection, and therapy .

- Results or Outcomes : This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .

2. Real-Time Positron Emission Tomography Evaluation of Topotecan Brain Kinetics

- Summary of Application : Topotecan is a topoisomerase inhibitor used as a chemotherapeutic agent to treat ovarian and small cell lung cancer . Studies have suggested that topotecan can cross the BBB and can be used to treat brain metastases .

- Methods of Application : High-intensity focused ultrasound (HIFU) with microbubbles is a methodology being used in clinical trials to noninvasively permeabilize the BBB for systemic therapeutic delivery to GBM .

- Results or Outcomes : The study hypothesizes that HIFU with microbubbles treatment can open the BBB and significantly increase topotecan concentration in the brain .

3. Analysis of Topotecan Concentration in Cerebrospinal Fluid

- Summary of Application : Topotecan is an anticancer drug, and its anticancer effect is expected via intrathecal administration .

- Methods of Application : A method was developed to measure the concentration of topotecan in the cerebrospinal fluid (CSF) for clinical monitoring of personalized medicine .

- Results or Outcomes : The study provides a method for clinical monitoring of topotecan concentration in the CSF .

4. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu

- Summary of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .

- Methods of Application : To augment topotecan’s transport to the lymphatic system, a primary conduit for cancer metastasis, and further enhance topotecan’s bioavailability and retention in target organs such as lung and brain, a research group formulated topotecan-loaded polymeric nanoparticles .

- Results or Outcomes : This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .

5. Metronomic Administration of Topotecan Alone and in Combination with Docetaxel

- Summary of Application : Metronomic topotecan in combination with DTX showed potency against prostate cancer subtypes .

- Methods of Application : In vitro effect of metronomic and conventional administration of topotecan on prostate cancer cell lines was assessed .

- Results or Outcomes : The utilization of metronomic-like dosing regimens of topotecan alone and in combination with DTX resulted in the suppression of makers associated with EMT and stem-like cell populations in AVPC models .

6. Liposomal Encapsulation of Topotecan

- Summary of Application : Topotecan is a water-soluble analogue of camptothecin that specifically inhibits the activity of topoisomerase I by stabilizing the topoisomerase I-DNA complex, resulting in lethal DNA strand breaks .

- Methods of Application : Liposomal encapsulation of topotecan enhances its anticancer efficacy .

- Results or Outcomes : The study did not provide specific results or outcomes .

7. Topotecan in the Cancer Milieu

- Summary of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .

- Methods of Application : To augment topotecan’s transport to the lymphatic system, a primary conduit for cancer metastasis, and further enhance topotecan’s bioavailability and retention in target organs such as lung and brain, a research group formulated topotecan-loaded polymeric nanoparticles .

- Results or Outcomes : This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .

8. Liposomal Encapsulation of Topotecan

- Summary of Application : Topotecan is a water-soluble analogue of camptothecin that specifically inhibits the activity of topoisomerase I by stabilizing the topoisomerase I-DNA complex, resulting in lethal DNA strand breaks .

- Methods of Application : After i.v. injection, liposomal topotecan was eliminated from the plasma much more slowly than free drug, resulting in a 400-fold increase in plasma area under the curve .

- Results or Outcomes : The improved pharmacokinetics observed with liposomal topotecan correlated with increased efficacy in both murine and human tumor models .

9. Metronomic Administration of Topotecan

- Summary of Application : Metronomic topotecan in combination with DTX showed potency against prostate cancer subtypes .

- Methods of Application : In vitro effect of metronomic and conventional administration of topotecan on prostate cancer cell lines was assessed .

- Results or Outcomes : The utilization of metronomic-like dosing regimens of topotecan alone and in combination with DTX resulted in the suppression of makers associated with EMT and stem-like cell populations in AVPC models .

Safety And Hazards

Topotecan is associated with severe and often cumulative hematologic and nonhematologic toxicities, limiting dose intensity . It may cause genetic defects and accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .

将来の方向性

Topotecan-based combination regimens in the first-line treatment of NSCLC have demonstrated promising antitumor activities with favorable toxicity profiles . Many topotecan combination regimens have induced stable disease, a response that may offer meaningful clinical benefit in the palliative treatment of patients with advanced disease .

特性

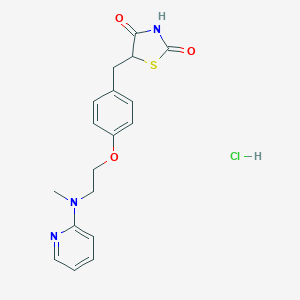

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-BQAIUKQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045952 | |

| Record name | Topotecan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Topotecan hydrochloride | |

CAS RN |

119413-54-6 | |

| Record name | Topotecan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119413-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topotecan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOPOTECAN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TOPOTECAN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Topotecan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。